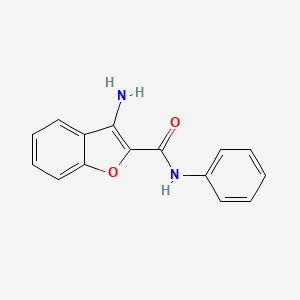

3-amino-N-phenylbenzofuran-2-carboxamide

描述

Significance of the Benzofuran (B130515) Core in Drug Discovery and Medicinal Chemistry

The benzofuran moiety is associated with a broad spectrum of biological activities, making it a versatile tool for medicinal chemists. mdpi.com Derivatives of this heterocyclic system have demonstrated potent anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, antiparasitic, and antitumor properties. mdpi.com The ability of the benzofuran ring to interact with various biological targets has led to the development of several clinically approved drugs. The inherent biological relevance of this scaffold continues to inspire the design and synthesis of new benzofuran-based compounds with therapeutic potential.

Overview of 3-amino-N-phenylbenzofuran-2-carboxamide in Contemporary Research Context

Within the vast family of benzofuran derivatives, this compound has emerged as a compound of particular interest in recent research. Its structure, featuring a carboxamide linkage at the 2-position and an amino group at the 3-position of the benzofuran ring, provides key pharmacophoric features that contribute to its biological activity. Contemporary studies have highlighted its potential as an anticancer and antimicrobial agent, prompting further investigation into its mechanism of action and structure-activity relationships.

Detailed Research Findings

Physicochemical Properties

The physicochemical properties of this compound contribute to its potential as a drug candidate. With a molecular weight of 252.273 g/mol and a calculated partition coefficient (LogP) of 2.81, the compound displays moderate lipophilicity, which is often suitable for penetrating the blood-brain barrier. vulcanchem.com

| Property | Value |

| Molecular Weight | 252.273 g/mol |

| Calculated LogP | 2.81 |

| Aqueous Solubility (pH 7.4, 25°C) | 0.12 mg/mL |

| Thermal Stability (DSC onset) | up to 215°C |

This table presents key physicochemical properties of this compound.

Synthesis of the Benzofuran Scaffold

An optimized synthesis for the 3-aminobenzofuran-2-carboxamide (B1330751) core involves a cesium carbonate-mediated cascade reaction. This method utilizes 2-hydroxybenzonitrile (B42573) and 2-bromoacetophenone (B140003) as starting materials in dimethylformamide (DMF) at room temperature. This approach offers several advantages, including an average yield of 89% across various substrates, a short reaction time of 10-20 minutes, and the feasibility of gram-scale synthesis without a reduction in yield. vulcanchem.com Furthermore, this synthesis does not necessitate an inert atmosphere, adding to its practicality. vulcanchem.com

Anticancer Activity

Recent studies have demonstrated the significant in vitro anticancer activity of this compound against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (μM) | Selectivity Index vs. HEK293 |

| MCF-7 | Breast | 1.8 ± 0.2 | 18.7 |

| A549 | Lung | 2.3 ± 0.4 | 14.6 |

| HepG2 | Liver | 3.1 ± 0.3 | 10.9 |

This table summarizes the in vitro anticancer activity of this compound against various human cancer cell lines. vulcanchem.com

Mechanistic investigations suggest that the anticancer effects of this compound are mediated through the induction of G0/G1 cell cycle arrest and apoptosis. vulcanchem.com This is supported by observations of a 2.8-fold increase in caspase-3 activation and a reduction in the Bcl-2/Bax ratio from 1.2 in untreated cells to 0.38 in treated cells. vulcanchem.com

A comparative analysis with its structural analog, 3-methyl-N-phenylbenzofuran-2-carboxamide, highlights the importance of the 3-amino group for its anticancer potency. The amino derivative exhibits a significantly lower IC₅₀ value against the MCF-7 cell line (1.8 μM) compared to the methyl derivative (12.4 μM). vulcanchem.com This enhanced activity is attributed to the amino group's ability to form hydrogen bonding interactions with target biomolecules. vulcanchem.com

Antimicrobial Activity

This compound has also shown promising activity against ESKAPE pathogens, a group of bacteria known for their resistance to antimicrobial agents.

| Pathogen | MIC (μg/mL) |

| MRSA (ATCC 43300) | 16 |

| E. coli (ATCC 25922) | 64 |

| C. albicans (SC5314) | 32 |

This table displays the minimum inhibitory concentrations (MIC) of this compound against selected ESKAPE pathogens. vulcanchem.com

Structure-activity relationship (SAR) studies indicate that the 3-amino group is critical for disrupting microbial membranes, while the N-phenylcarboxamide moiety enhances its selectivity towards Gram-positive bacteria. vulcanchem.com

属性

IUPAC Name |

3-amino-N-phenyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-13-11-8-4-5-9-12(11)19-14(13)15(18)17-10-6-2-1-3-7-10/h1-9H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVUHQWKVSAJQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino N Phenylbenzofuran 2 Carboxamide and Its Derivatives

Direct Synthetic Approaches

Direct synthetic approaches aim to construct the core 3-aminobenzofuran-2-carboxamide (B1330751) structure in a limited number of steps, often through cascade or cyclization reactions. These methods are valued for their efficiency and atom economy.

Cs₂CO₃-Mediated Cascade Synthesis

A notable direct approach involves a cesium carbonate (Cs₂CO₃)-mediated cascade synthesis. This method provides a rapid and efficient route to 3-amino-2-aroylbenzofuran derivatives at room temperature. nih.govacs.org The reaction proceeds between 2-hydroxybenzonitriles and 2-bromoacetophenones in dimethylformamide (DMF). nih.govacs.org The use of Cs₂CO₃ as a base is crucial for the success of this one-pot reaction, which involves the formation of both C-C and C-O bonds. nih.govacs.org

The proposed mechanism begins with the deprotonation of the 2-hydroxybenzonitrile (B42573) by Cs₂CO₃ to form a phenoxide. This phenoxide then reacts with 2-bromoacetophenone (B140003) to yield an acyclic intermediate. A subsequent intramolecular cyclization, facilitated by a carbanion intermediate, leads to the formation of the benzofuran (B130515) ring. Tautomerization of the resulting intermediate affords the final 3-amino-2-aroylbenzofuran product. nih.gov This methodology is characterized by its use of readily available starting materials, short reaction times (typically 10-20 minutes), high yields, and straightforward product purification. nih.govacs.org

| Reactant 1 | Reactant 2 | Base | Solvent | Time (min) | Yield (%) |

| 2-Hydroxybenzonitrile | 2-Bromoacetophenone | Cs₂CO₃ | DMF | 10-20 | High |

| Substituted 2-Hydroxybenzonitriles | Substituted 2-Bromoacetophenones | Cs₂CO₃ | DMF | 10-20 | Good to Excellent |

Other Reported Cyclization-Based Methods for Benzofuran Ring Formation

Beyond the Cs₂CO₃-mediated approach, other cyclization-based methods have been reported for the synthesis of the 3-aminobenzofuran scaffold. These strategies often involve transition metal catalysis or alternative activation methods to facilitate the key ring-forming step. For instance, copper-catalyzed domino reactions have been developed for the one-pot synthesis of related heterocyclic systems. acs.org Additionally, methodologies involving radical cyclization and coupling-cyclization reactions have been explored, although they can sometimes be limited by the need for specific catalysts, ligands, or more stringent reaction conditions. nih.govsemanticscholar.org

Recent advancements include the development of cascade cyclization strategies for the synthesis of aminobenzofuran derivatives. nih.govsemanticscholar.orgbit.edu.cn One such approach utilizes ortho-hydroxy α-aminosulfones as substrates to generate 3-aminobenzofuran derivatives with high efficiency. nih.govsemanticscholar.orgbit.edu.cn These methods highlight the ongoing efforts to develop versatile and practical routes to the 3-aminobenzofuran core structure.

Modular Synthetic Strategies for Structural Diversification

Modular synthetic strategies offer a powerful alternative to direct approaches, allowing for the systematic modification of different parts of the 3-amino-N-phenylbenzofuran-2-carboxamide scaffold. This is particularly valuable for creating libraries of compounds for structure-activity relationship studies.

8-Aminoquinoline Directed C–H Functionalization Chemistry

A highly effective modular strategy for the synthesis of diverse benzofuran-2-carboxamide (B1298429) derivatives combines 8-aminoquinoline (8-AQ) directed C–H functionalization with subsequent chemical transformations. nih.govnih.govdiva-portal.orgchemrxiv.orgsemanticscholar.org This approach utilizes the 8-AQ group as a bidentate directing group to facilitate palladium-catalyzed C–H arylation at the C3 position of the benzofuran ring. nih.govnih.govdiva-portal.orgchemrxiv.orgsemanticscholar.org

The process typically begins with the coupling of benzofuran-2-carboxylic acid with 8-aminoquinoline to form the corresponding amide substrate. This substrate then undergoes a Pd-catalyzed C–H arylation reaction with a variety of aryl and heteroaryl iodides. nih.gov This reaction is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. nih.gov The versatility of this method allows for the introduction of a wide range of substituents at the C3 position with high efficiency. nih.govnih.govdiva-portal.org

| Benzofuran Substrate | Aryl Iodide | Catalyst | Additive | Yield (%) |

| 8-AQ-benzofuran-2-carboxamide | Iodobenzene | Pd(OAc)₂ | NaOAc | Good |

| 8-AQ-benzofuran-2-carboxamide | 4-Iodotoluene | Pd(OAc)₂ | NaOAc | 88 |

| 8-AQ-benzofuran-2-carboxamide | 5-Iodo-meta-xylene | Pd(OAc)₂ | NaOAc | 76 |

| 8-AQ-benzofuran-2-carboxamide | Various aryl/heteroaryl iodides | Pd(OAc)₂ | NaOAc | Good to Excellent |

Transamidation Reactions for Carboxamide Moiety Modification

Following the C3-functionalization, the 8-aminoquinoline directing group can be cleaved and replaced with other amine nucleophiles through a transamidation reaction. nih.govnih.govdiva-portal.orgchemrxiv.orgsemanticscholar.org A highly efficient one-pot, two-step transamidation procedure has been developed for this purpose. nih.govnih.govmdpi.com The C3-arylated 8-AQ amide is first activated by treatment with di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to form an intermediate N-acyl-Boc-carbamate. nih.govchemrxiv.org This activated intermediate then readily undergoes aminolysis with a variety of primary and secondary amines to furnish the desired benzofuran-2-carboxamide derivatives in good to excellent yields. nih.govmdpi.com This transamidation step can be performed without the need for an additional catalyst. chemrxiv.org This modular approach, combining C–H arylation and transamidation, provides a streamlined three-step synthesis of structurally diverse C3-substituted benzofuran-2-carboxamides from simple benzofuran-2-carboxylic acid. nih.govmdpi.com

| C3-Arylated 8-AQ Amide | Amine Nucleophile | Yield (%) |

| C3-Phenyl-8-AQ-benzofuran-2-carboxamide | Aniline | Good |

| C3-Tolyl-8-AQ-benzofuran-2-carboxamide | Benzylamine | Excellent |

| C3-(m-Xylyl)-8-AQ-benzofuran-2-carboxamide | Morpholine | Good |

Copper-Catalyzed N-Arylation Reactions for Amine Functionalization

Further diversification of the 3-aminobenzofuran scaffold can be achieved through functionalization of the 3-amino group. Copper-catalyzed N-arylation reactions are a powerful tool for this purpose, allowing for the introduction of various aryl and heteroaryl substituents. acs.org A ligand- and base-free copper(II)-catalyzed methodology has been developed for the selective N-arylation of 3-aminobenzofurans using arylboronic acids at ambient temperature. acs.org This method offers a convenient way to access both mono- and di-N-arylated aminobenzofuran derivatives. acs.org

The choice of copper source can influence the reaction, with Cu(I) salts sometimes providing slightly higher rates than Cu(0) or Cu(II) sources. nih.gov The use of various ligands, such as diamines, can also promote the efficiency of copper-catalyzed N-arylation reactions. nih.govmdpi.comamazonaws.com These reactions, often referred to as Chan-Lam or Ullmann-type couplings, provide a versatile and widely used method for the construction of C-N bonds in the final steps of a synthetic sequence. rsc.orgresearchgate.net

Knoevenagel Condensation and Other Post-Synthetic Transformations

The core structure of this compound features reactive sites—notably the 3-amino group and the 2-carboxamide moiety—that are amenable to a variety of chemical modifications. These post-synthetic transformations are crucial for generating a diverse library of derivatives for further research and application.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. wikipedia.orgsphinxsai.com While the parent molecule, this compound, does not undergo this reaction directly as it lacks a carbonyl group for condensation, its amino group can be leveraged. For instance, the 3-amino group can be transformed into a derivative containing a carbonyl function, which can then participate in a Knoevenagel condensation.

More directly, the reactive 3-amino group can participate in reactions that yield products analogous to those from Knoevenagel-type reactions. A key example involves the reaction of this compound with malononitrile under microwave irradiation. vulcanchem.com This transformation leads to the formation of highly fluorescent alkenes. vulcanchem.com Furthermore, this reaction can be directed to generate more complex heterocyclic systems, such as benzofuran-fused aminopyridines. vulcanchem.com

Other Post-Synthetic Transformations

Beyond the Knoevenagel condensation, the scaffold of this compound allows for several other important transformations:

N-Arylation: The 3-amino group is a prime site for the introduction of aryl substituents. Copper-catalyzed N-arylation, using reagents like arylboronic acids with a copper(II) acetate catalyst, can produce mono- or bi-N-aryl derivatives in high yields (68-92%). vulcanchem.com This reaction typically proceeds at room temperature over 12-24 hours. vulcanchem.com

Transamidation: The N-phenylbenzofuran-2-carboxamide moiety can undergo aminolysis, or transamidation, where the N-phenyl group is exchanged for a different amine. vulcanchem.commdpi.com This reaction is generally carried out at elevated temperatures (e.g., 120°C) and allows for the introduction of a wide variety of amine nucleophiles, with yields ranging from 56-97%. vulcanchem.com A highly efficient one-pot, two-step transamidation procedure has been developed that proceeds through an intermediate N-acyl-Boc-carbamate, enabling the diversification of the C2-carboxamide group. mdpi.comnih.gov This method has proven effective with cyclic amines like pyrrolidine, piperidine, and morpholine, often resulting in excellent yields (86-97%). mdpi.com

Schiff Base Formation: The 3-amino group can react with aldehydes, such as terephthalaldehyde, in the presence of anilines to form complex Schiff base derivatives. researchgate.net This condensation reaction expands the molecular complexity and provides access to novel ligands. researchgate.net

N-Alkylation: Following the initial synthesis of the benzofuran core, the amide nitrogen can be alkylated. For example, derivatives like 3-methyl-N-phenylbenzofuran-2-carboxamide can be N-alkylated using reagents such as 1-(3-chloropropyl)piperidine in the presence of sodium hydride and other catalysts. nih.gov

The following table summarizes key post-synthetic transformations for this compound and its analogs.

| Transformation | Reagents/Conditions | Functional Group Modified | Resulting Products | Yields |

| Knoevenagel-type Condensation | Malononitrile, microwave irradiation | 3-Amino | Fluorescent alkenes, Benzofuran-fused aminopyridines | Not specified |

| Copper-Catalyzed N-Arylation | Arylboronic acid, Cu(OAc)₂, room temp | 3-Amino | Mono/Bi-N-aryl derivatives | 68-92% |

| Transamidation | Amine nucleophile, 120°C | 2-Carboxamide | Diversified C2-carboxamides | 56-97% |

| Schiff Base Formation | Terephthalaldehyde, Aniline | 3-Amino | Schiff base derivatives | Not specified |

| N-Alkylation | 1-(3-chloropropyl)piperidine, NaH | 2-Carboxamide Nitrogen | N-alkylated carboxamides | Not specified |

Considerations for Efficient and Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale production of this compound requires careful consideration of reaction efficiency, cost-effectiveness, and operational simplicity. Several synthetic strategies have been developed that address these factors.

A notable approach is the cesium carbonate (Cs₂CO₃)-mediated cascade synthesis, which allows for the rapid construction of the 3-aminobenzofuran core from 2-hydroxybenzonitrile and 2-bromoacetophenone precursors. vulcanchem.com This method offers several advantages for scalability: vulcanchem.com

High Yields: The process consistently delivers high average yields, around 89%, across various substrates. vulcanchem.com

Rapid Reaction Times: Reactions are often complete within 10-20 minutes at room temperature, significantly reducing processing time and energy consumption. vulcanchem.com

Operational Simplicity: The reaction does not require a specialized inert atmosphere, simplifying the setup and reducing costs associated with inert gases. vulcanchem.com

Proven Scalability: The methodology has demonstrated gram-scale feasibility without a significant reduction in yield, indicating its potential for larger-scale production. vulcanchem.com

Another key strategy for improving efficiency is the use of microwave-assisted synthesis. Conventional methods, such as the Perkin rearrangement to form the benzofuran-2-carboxylic acid precursor, can require several hours of reflux. nih.gov In contrast, microwave-assisted conditions can dramatically shorten reaction times to as little as five minutes. nih.gov

The table below outlines key factors and methodologies that contribute to the efficient and scalable synthesis of this compound derivatives.

| Consideration | Method/Strategy | Key Advantages |

| Reaction Time | Cs₂CO₃-mediated cascade synthesis | Completion in 10-20 minutes at room temperature. vulcanchem.com |

| Microwave-assisted reactions | Reduction of reaction times from hours to minutes. nih.gov | |

| Yield & Throughput | Cs₂CO₃-mediated cascade synthesis | High average yields (89%). vulcanchem.com |

| Modular one-pot procedures | Reduces material loss between steps, improving overall yield. mdpi.com | |

| Operational Simplicity | Air-tolerant reactions | Eliminates the need for an inert atmosphere. vulcanchem.com |

| One-pot, multi-step synthesis | Reduces the number of separate workup and purification steps. mdpi.comnih.gov | |

| Scalability | Gram-scale feasibility | Demonstrated scalability without significant yield loss. vulcanchem.com |

Biological Activities and Potential Therapeutic Applications of 3 Amino N Phenylbenzofuran 2 Carboxamide Derivatives

Anticancer and Antitumor Properties

The benzofuran (B130515) nucleus is a key structural component in many compounds exhibiting potent anticancer properties. rsc.orgresearchgate.net Research into its derivatives has revealed several mechanisms of action, including the inhibition of cancer cell growth, induction of programmed cell death, and interference with specific pathways crucial for tumor survival and progression. taylorandfrancis.com

Inhibition of Cancer Cell Proliferation

A primary focus of research has been the ability of 3-amino-N-phenylbenzofuran-2-carboxamide derivatives to halt the proliferation of cancer cells. Various studies have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines.

For instance, a series of 3-amidobenzofuran derivatives showed promising activity against human colon carcinoma (HCT-116, HT-29), cervical cancer (HeLa), and breast cancer (MDA-MB-231) cells. One notable derivative, compound 28g, displayed IC₅₀ values of 3.01 µM, 5.20 µM, and 9.13 µM against MDA-MB-231, HCT-116, and HT-29 cell lines, respectively. nih.gov Similarly, certain 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives with a carboxamide group at the 2-position have shown high potency; derivative 50g exhibited strong anti-proliferation effects against HCT-116 (IC₅₀ = 0.87 µM), HeLa (IC₅₀ = 0.73 µM), and lung cancer A549 cells (IC₅₀ = 0.57 µM). nih.gov

Further studies on amide derivatives of 3-methyl-benzofuran-2-carboxylic acid identified compounds with excellent activity. Compound 12b was particularly effective against the A549 lung cancer cell line with an IC₅₀ value of 0.858 µM, while compound 10d showed good activity against the MCF7 breast cancer cell line with an IC₅₀ of 2.07 µM. researchgate.net The presence of specific substitutions, such as halogens, on the benzofuran ring has also been shown to increase cytotoxic activity. nih.govmdpi.com

Induction of Apoptosis and Modulation of Cell Cycle Progression

Beyond simply halting cell growth, many benzofuran derivatives actively induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. frontiersin.org Studies have shown that these compounds can trigger apoptotic pathways, often confirmed through the measurement of key biomarkers like caspases.

For example, the treatment of leukemia K562 cells with certain benzofuran derivatives led to a significant 1.5- to 5-fold increase in the activity of caspase 3/7, which are key executioner caspases in the apoptotic cascade. nih.gov One compound, in particular, resulted in a nearly five-fold increase in this activity, strongly suggesting that its cytotoxic effects are mediated through the induction of apoptosis. nih.gov Another study on a benzofuran derivative, Moracin N, found that it triggers apoptosis in non-small-cell lung carcinoma cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. frontiersin.org This was evidenced by changes in the ratio of the regulatory proteins Bax and Bcl-2. frontiersin.org

In addition to apoptosis, some isobenzofuran-5-carboxamide derivatives have been found to induce this process in prostate cancer cells, with molecular docking studies suggesting an interaction with caspase 7. researchgate.net Benzofuran-substituted chalcone (B49325) derivatives have also been shown to induce apoptosis through the extrinsic pathway in breast and lung cancer cells. uludag.edu.tr

Targeting Specific Oncogenic Pathways, e.g., Hypoxia-Inducible Factor (HIF-1) Pathway

Modern anticancer drug development often focuses on targeting specific molecular pathways that are dysregulated in cancer cells. The Hypoxia-Inducible Factor (HIF-1) pathway is one such target. mdpi.com HIF-1 is a transcription factor that becomes stabilized in the low-oxygen (hypoxic) conditions typical of solid tumors, and it helps cancer cells survive and proliferate. nih.gov Inhibiting the HIF-1 pathway is therefore a promising strategy for cancer therapy. mdpi.comnih.gov

Certain benzofuran-2-carboxamide (B1298429) derivatives have been specifically designed to inhibit this pathway. One such compound, a benzene-sulfonamide-based derivative, was synthesized to target the HIF-1 pathway, which is implicated in the development of cancers that are independent of the p53 tumor suppressor gene. nih.gov Another derivative, 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide, emerged as a promising candidate due to its selective inhibition of the HIF-1 pathway alongside its significant antiproliferative activity. nih.govmdpi.com Other research has identified natural benzofuran derivatives, such as moracins, that inhibit HIF-1α by targeting its translation process. nih.gov

Activity Spectrum against Various Human Cancer Cell Lines

Derivatives of this compound have demonstrated a broad spectrum of activity against a diverse panel of human cancer cell lines, indicating their potential applicability to a variety of cancer types.

The versatility of the benzofuran scaffold is highlighted by its activity against cancers of the breast, colon, lung, cervix, and liver, as well as leukemia. nih.govmdpi.com Halogenated derivatives have shown remarkable cytotoxicity against leukemia cell lines K562 and HL-60, with one bromo derivative exhibiting an IC₅₀ value of 0.1 µM against HL-60 cells while remaining non-toxic to normal endothelial cells. nih.govmdpi.com Other derivatives have displayed potent activity against solid tumor cell lines, including A549 (lung), MCF-7 (breast), Panc-1 (pancreas), and HT-29 (colon). nih.gov The broad inhibitory potency of benzofurans confirms their potential as candidates for the development of new anticancer agents. rsc.orgresearchgate.netnih.gov

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, benzofuran derivatives are recognized for their potential as antimicrobial agents, addressing the critical need for new treatments against pathogenic microorganisms. taylorandfrancis.com

Antibacterial Activity against Gram-Positive and Gram-Negative Pathogens

The benzofuran scaffold has been incorporated into various derivatives that exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov Structure-activity relationship (SAR) studies have indicated that specific substitutions on the benzofuran ring are crucial for antibacterial efficacy.

For example, some derivatives bearing a hydroxyl group at the C-6 position showed excellent activity against a range of bacteria, including Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC₈₀) values as low as 0.78-3.12 µg/mL. nih.gov In another study, a series of benzofuran derivatives demonstrated that the balance between hydrophilicity and hydrophobicity is a key determinant of biological activity. One such compound was a potent inhibitor of B. subtilis growth, showing 70% inhibition at a 200 µM concentration. nih.gov

While some studies have reported higher activity against Gram-negative bacteria, others have found benzofuran derivatives to be highly potent inhibitors of Gram-positive pathogens like S. aureus. taylorandfrancis.comnih.gov The specific substitution patterns appear to influence the spectrum of activity, with some compounds showing strain-specific effects. nih.gov The development of these compounds offers a promising avenue for creating future antibiotic drugs to combat serious bacterial infections. taylorandfrancis.com

Antifungal Activity

The benzofuran core is a well-established scaffold in the development of antifungal agents. nih.govresearchgate.net Derivatives of this compound have been evaluated for their efficacy against various pathogenic fungi. Research has shown that these compounds exhibit moderate to satisfactory activity against several fungal strains. nih.gov

The antifungal potential of the benzofuran structure is often linked to its ability to inhibit essential fungal enzymes, such as N-myristoyltransferase (NMT), which is vital for the viability of pathogenic fungi like Candida albicans. nih.gov While many studies focus on broader benzofuran derivatives, specific structural features of the this compound series contribute to their activity. For instance, certain novel benzofuran-triazole hybrids have demonstrated promising antifungal effects. nih.gov Similarly, benzofuran derivatives incorporating a thiazolo benzimidazole (B57391) nucleus have also been identified as having potential antifungal activity. nih.gov

Studies have tested various derivatives against a panel of pathogenic fungi, with some compounds showing significant inhibitory effects. For example, novel chiral isoxazoline-benzofuran-sulfonamide derivatives were found to have significant antifungal effects against Sclerotinia sclerotiorum, with some compounds showing efficacy superior to the commercial fungicide fluopyram. acs.org Another study highlighted that certain benzofuran derivatives containing oxadiazoles (B1248032) and pyrazoles exhibited potent antifungal activity, particularly a derivative with a hydroxyl group. nih.gov The polarity of the molecule, influenced by substituents, appears to play a role; less polar compounds may more easily penetrate fungal cell membranes. mdpi.com

| Compound Class | Fungal Strain | Activity (MIC or EC50) | Reference |

|---|---|---|---|

| Chiral Isoxazoline-Benzofuran-Sulfonamide (3i) | S. sclerotiorum | EC50 = 0.33 mg/L | acs.org |

| Chiral Isoxazoline-Benzofuran-Sulfonamide (3s) | S. sclerotiorum | EC50 = 0.37 mg/L | acs.org |

| Oxa-benzofuran (Compound 6) | Penicillium italicum | MIC = 12.5 µg/mL | mdpi.com |

| Oxa-benzofuran (Compound 6) | Colletotrichum musae | MIC = 12.5–25 µg/mL | mdpi.com |

Inhibition of Bacterial Virulence Factors, e.g., Sortase A

Rather than directly killing bacteria, an alternative antimicrobial strategy involves targeting virulence factors, which are essential for bacteria to establish infection and cause disease. This approach may reduce the pressure for developing antibiotic resistance. nih.gov One such target in Gram-positive bacteria is Sortase A (SrtA), a cysteine transpeptidase that anchors surface proteins involved in virulence to the cell wall. nih.govresearchgate.net

A series of 2-phenyl-benzofuran-3-carboxamide derivatives have been synthesized and identified as potent inhibitors of Staphylococcus aureus Sortase A. nih.gov Structure-activity relationship (SAR) studies revealed that the amide group at the 3-position of the benzofuran ring is crucial for inhibitory activity. nih.gov One of the most potent compounds identified in a study, Ia-22, exhibited an IC₅₀ value of 30.8 μM against SrtA. nih.gov Molecular docking studies suggest that these inhibitors share a similar binding pattern to the enzyme's natural substrate (the LPXTG peptide motif), interacting with key residues in the active site such as Cys184, Trp194, and Arg197. researchgate.net

Another critical virulence factor is the thiol-disulfide oxidoreductase enzyme DsbA, which is necessary for the proper folding of many virulence proteins in Gram-negative bacteria. nih.gov A fragment-based drug discovery approach has identified benzofuran derivatives as a potential new class of DsbA inhibitors. nih.gov

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound and its derivatives are attributed to several mechanisms. One proposed mechanism is the disruption of the microbial cell membrane. Structure-activity relationship analyses suggest that the 3-amino group is a critical feature for this activity. The ability of these compounds to interfere with the integrity of the cell membrane can lead to leakage of cellular contents and ultimately cell death.

Another potential mechanism of antifungal action involves the disruption of intracellular calcium homeostasis. Studies on other benzofuran derivatives have shown that while calcium fluxes did not directly correlate with antifungal effects, the compounds did enhance amiodarone-elicited calcium influx into the cytoplasm. nih.gov This suggests that changes in cytoplasmic calcium concentration may be a component of their antifungal activity. nih.gov Furthermore, the hydrophobicity of the derivatives, which can be modified by different substitutions, influences their ability to penetrate microbial membranes, which is a key step for exerting their biological effect. mdpi.com For bacterial pathogens, the mechanism can also be indirect, through the inhibition of virulence factors like Sortase A or DsbA, which disrupts the bacteria's ability to cause infection without directly killing the cell. nih.govnih.gov

Neuroprotective and Neurological Applications

Modulation of Amyloid-Beta (Aβ42) Aggregation Dynamics

The aggregation of the amyloid-beta peptide, particularly the Aβ42 isoform, is a central event in the pathogenesis of Alzheimer's disease. nih.gov Molecules that can modulate this aggregation process are therefore of significant therapeutic interest. A series of N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide derivatives were designed and synthesized as novel modulators of Aβ42 aggregation. nih.govresearchgate.net

In thioflavin-T fluorescence-based kinetic studies, certain derivatives possessing a methoxyphenol pharmacophore demonstrated a concentration-dependent inhibition of Aβ42 aggregation. nih.govresearchgate.net For instance, compound 4b showed a maximum inhibition of 54%. nih.govresearchgate.net Conversely, the incorporation of a 4-methoxyphenyl (B3050149) ring in other derivatives led to a significant acceleration of Aβ42 fibrillogenesis, with one compound exhibiting a 2.7-fold increase in aggregation at a 25 μM concentration. nih.gov These findings, confirmed by electron microscopy, indicate that this class of compounds can act as either inhibitors or promoters of Aβ42 aggregation depending on their substitution patterns. nih.gov Molecular docking studies suggest that the orientation of the bicyclic aromatic ring system plays a major role in determining this modulatory activity. nih.govresearchgate.net Furthermore, some benzofuran-2-carboxamide derivatives with N-benzyl pyridinium (B92312) halide moieties have also shown good inhibitory effects on Aβ self-aggregation. nih.gov

| Compound | Effect on Aβ42 Aggregation | Maximum Effect Observed | Reference |

|---|---|---|---|

| 4a (methoxyphenol moiety) | Inhibition | Weak inhibition | nih.gov |

| 4b (methoxyphenol moiety) | Inhibition | 54% inhibition | nih.govresearchgate.net |

| 4d (4-methoxyphenyl ring) | Acceleration | 2.7-fold increase at 25 µM | nih.gov |

| 6k (N-benzyl pyridinium halide) | Inhibition | 46.4% at 100 µM | nih.gov |

Anti-Excitotoxic Effects, e.g., against NMDA-Induced Neuronal Damage

Excitotoxicity, a pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate, is implicated in various neurological disorders. The N-methyl-D-aspartate (NMDA) receptor is a key player in this process. A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective activities against NMDA-induced excitotoxic neuronal cell damage in primary cultured rat cortical cells. nih.govnih.govresearchgate.net

Out of eighteen synthesized derivatives, nine compounds showed considerable protection against NMDA-induced excitotoxicity at a concentration of 100 μM. nih.govnih.gov Among these, compound 1f , which has a methyl (-CH3) substitution at the R2 position, demonstrated the most potent neuroprotective action. nih.govnih.govresearchgate.net Its effect at a 30 μM concentration was almost comparable to that of memantine (B1676192), a known NMDA antagonist used in the treatment of Alzheimer's disease. nih.govnih.govresearchgate.net Another compound, 1j , with a hydroxyl (-OH) group at the R3 position, also exhibited marked anti-excitotoxic effects. nih.govnih.govresearchgate.net These results suggest that specific substitutions on the phenyl ring are important for conferring neuroprotective activity against excitotoxic damage. nih.govresearchgate.net

| Compound | Key Substitution | Observed Neuroprotective Effect | Reference |

|---|---|---|---|

| 1f | -CH3 at R2 | Potent protection, comparable to memantine at 30 µM | nih.govnih.govresearchgate.net |

| 1j | -OH at R3 | Marked anti-excitotoxic effects at 100 and 300 µM | nih.govnih.govresearchgate.net |

| 1a, 1c, 1i, 1l, 1p, 1q, 1r | Various | Substantial protection at 100 µM | nih.govnih.gov |

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.gov This approach increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. semanticscholar.org Several series of benzofuran derivatives have been investigated as cholinesterase inhibitors.

A novel series of 3-aminobenzofuran derivatives demonstrated potent inhibitory activity against both AChE and BuChE. nih.gov In this series, compound 5f , which contains a 2-fluorobenzyl moiety, was identified as the most effective dual inhibitor. nih.gov In another study, a series of 2-phenylbenzofuran (B156813) compounds showed selective inhibition for BuChE, with weak or no effect on AChE. nih.gov Compound 16 from this series had the highest BuChE inhibition with an IC₅₀ value of 30.3 μM and was found to be a mixed-type inhibitor. nih.gov Furthermore, a series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives were synthesized, and some were found to be potent BuChE inhibitors with IC₅₀ values in the nanomolar to low micromolar range. nih.gov The development of inhibitors that target both AChE and BuChE, or selectively target BuChE, is considered a beneficial strategy for treating later stages of Alzheimer's disease. nih.gov

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

|---|---|---|---|

| 5a (H) | 0.81 ± 0.02 | 0.82 ± 0.03 | nih.gov |

| 5f (2-F-benzyl) | 0.64 ± 0.01 | 0.75 ± 0.02 | nih.gov |

| Compound 16 (2-phenylbenzofuran) | - | 30.3 | nih.gov |

| Benzofuran-2-carboxamide-N-benzyl pyridinium derivatives | - | 0.054 - 2.7 | nih.gov |

Mitigation of Induced Neurotoxicity

Derivatives of the this compound scaffold have demonstrated notable potential in mitigating neurotoxicity induced by various chemical agents. Research has focused on their ability to protect neuronal cells from excitotoxic damage and cytotoxicity associated with neurodegenerative conditions.

A study on a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives evaluated their neuroprotective effects against N-methyl-D-aspartic acid (NMDA)-induced excitotoxicity in primary cultured rat cortical cells. nih.govku.edu Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate, is a key factor in the development of neurodegeneration. ku.edu In this study, treatment with NMDA resulted in a significant reduction in neuronal cell viability. Several benzofuran-2-carboxamide derivatives, however, were found to inhibit this excitotoxic damage. ku.edu

Among eighteen synthesized derivatives, nine compounds (1a, 1c, 1f, 1i, 1j, 1l, 1p, 1q, and 1r) showed considerable protection against NMDA-induced neuronal damage at a concentration of 100 μM. nih.govnih.gov Notably, compound 1f , which features a methyl substitution at the R2 position of the phenyl ring, exhibited the most potent neuroprotective action, with an efficacy almost comparable to the well-known NMDA antagonist memantine at a 30 μM concentration. nih.govku.edunih.gov Compound 1j , with a hydroxyl (-OH) group at the R3 position, also demonstrated marked anti-excitotoxic effects. nih.govku.edunih.gov These findings suggest that specific substitutions on the N-phenyl ring are crucial for neuroprotective activity against excitotoxic insults. nih.govku.edu

Furthermore, N-phenylbenzofuran-2-carboxamide derivatives have been investigated as modulators of amyloid-beta (Aβ42) aggregation, a hallmark of Alzheimer's disease. acs.org Certain derivatives containing a methoxyphenol moiety were found to inhibit Aβ42 aggregation. acs.org These compounds were also shown to be non-toxic to mouse hippocampal neuronal HT22 cells and provided significant neuroprotection against Aβ42-induced cytotoxicity. acs.orgvulcanchem.com

Other Pharmacological Activities Investigated

Beyond neuroprotection, the versatile benzofuran-2-carboxamide scaffold has been explored for a range of other pharmacological activities.

Benzofuran derivatives are recognized for their anti-inflammatory properties. nih.gov A study investigating fluorinated benzofuran and dihydrobenzofuran derivatives demonstrated significant anti-inflammatory effects in macrophage models and in vivo. nih.gov Six of the nine tested compounds suppressed inflammation stimulated by lipopolysaccharide by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). nih.gov This led to a decrease in the secretion of key inflammatory mediators, including interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin (B15479496) E₂ (PGE₂). nih.gov The IC₅₀ values indicated potent activity, for instance, ranging from 1.1 to 20.5 µM for PGE₂ inhibition. nih.gov Another study identified a benzofuran amide derivative, compound 6b , as a potent dual-action agent with both high antimicrobial and anti-inflammatory activities, showing 71.10% inhibition of paw edema in a carrageenan-induced rat model. jopcr.com

The antioxidant capacity of benzofuran-2-carboxamide derivatives has been a significant area of investigation. Oxidative stress and the generation of reactive oxygen species (ROS) are implicated in neurodegenerative diseases and other pathologies. ku.edu Several studies have confirmed that these compounds can act as effective antioxidants.

Certain N-phenylbenzofuran-2-carboxamide derivatives possessing a methoxyphenol pharmacophore were evaluated for their ability to scavenge the free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). acs.org These compounds demonstrated concentration-dependent radical scavenging activity, with up to 56% scavenging observed at a 25 μM concentration. acs.org

In another study, 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were assessed for their antioxidant effects. ku.edu Compound 1j , which showed strong neuroprotective effects, was also found to be a notable antioxidant. nih.govku.edu It moderately scavenged DPPH radicals and appreciably inhibited in vitro lipid peroxidation in rat brain homogenates. nih.govku.edu Lipid peroxidation is a critical process in cellular injury, contributing to the pathophysiology of many neurological disorders. ku.edu The presence of an electron-donating hydroxyl (-OH) group on the phenyl ring of compound 1j is believed to contribute to its antioxidant actions. ku.edu

| Compound | Assay | Activity/Result | Reference |

|---|---|---|---|

| Compound 4a | DPPH Radical Scavenging | ~56% scavenging at 25 μM | acs.org |

| Compound 4b | DPPH Radical Scavenging | ~52% scavenging at 25 μM | acs.org |

| Compound 5a | DPPH Radical Scavenging | ~45% scavenging at 25 μM | acs.org |

| Compound 5b | DPPH Radical Scavenging | ~50% scavenging at 25 μM | acs.org |

| Compound 1j | DPPH Radical Scavenging | 23.5% inhibition at 100 μM | ku.edu |

| Compound 1j | Lipid Peroxidation Inhibition | 62% inhibition at 100 μM | ku.edu |

The benzofuran scaffold has been identified as a promising framework for the development of antiviral agents.

HIV: Research into 3-benzoylbenzofurans, which are structurally related to the carboxamide series, has shown inhibitory activity against HIV-1. In a study using pseudoviruses, these compounds inhibited both Q23 (subtype A) and CAP210 (subtype C) viruses. nih.gov One derivative, 4b ((2,5-dimethoxybenzoyl)-4,7-dimethylbenzofuran), was particularly potent, with IC₅₀ values of 0.49 μM against the Q23 virus and 0.12 μM against the CAP210 virus. nih.gov

Hepatitis C Virus (HCV): A high-throughput screening of a large chemical library identified the benzofuran class as potent HCV inhibitors. ku.eduacs.org Optimization of this scaffold led to the development of compounds with potent inhibition of HCV replication (EC₅₀ < 100 nM) and low cytotoxicity. ku.eduacs.org Further studies have synthesized benzofuran-5-carbonyl derivatives that showed activity against the HCV NS3-4A protease, a key enzyme in the viral life cycle, although their potency was weaker than the reference standard. nih.gov Additionally, molecular simulation studies have investigated how benzofuran core inhibitors, specifically those with a 2-phenyl-N-methyl-1-benzofuran-3-carboxamide substructure, bind to the HCV NS5B polymerase, another crucial target for antiviral therapy. mdpi.com

The search for novel antiepileptic drugs with improved efficacy and fewer side effects is ongoing, and various amide-containing compounds have been investigated for their anticonvulsant potential. While direct studies on this compound are limited in this specific context, research on structurally related compounds provides insight into the potential of this chemical class.

Studies on functionalized amino acids (FAAs) have shown that N-benzyl-2-acetamidopropionamide and its derivatives possess potent anticonvulsant activity in rodent models, with efficacy equal to or greater than the standard drug phenytoin (B1677684) in the maximal electroshock (MES) seizure test. jopcr.com Another class of compounds, (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, also demonstrated broad-spectrum anticonvulsant properties in MES, pentylenetetrazole-induced seizure (scPTZ), and 6 Hz seizure models. nih.gov For example, compound 14 from this series showed robust activity with ED₅₀ values of 49.6 mg/kg (MES) and 31.3 mg/kg (6 Hz). nih.gov Furthermore, isatin-based derivatives containing an N-phenylbenzamide structure have shown favorable protection in both MES and PTZ models in mice, suggesting they could be potential lead compounds for anticonvulsant drugs. rsc.org These findings highlight the potential of amide-containing heterocyclic structures as a basis for designing new anticonvulsant agents.

Derivatives of benzofuran-2-carboxamide have been shown to interact with various enzymes and receptors, indicating their potential to modulate diverse biological pathways.

Enzyme Inhibition:

Cholinesterases: A series of 3-aminobenzofuran derivatives were designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in Alzheimer's disease therapy. Many of the synthesized compounds exhibited potent inhibitory activity against both enzymes. Compound 5f , containing a 2-fluorobenzyl moiety, was identified as the most effective inhibitor for both AChE (IC₅₀ = 0.64 μM) and BuChE (IC₅₀ = 0.55 μM).

Sortase A: 2-phenyl-benzofuran-3-carboxamide derivatives have been identified as potent inhibitors of Sortase A from Staphylococcus aureus. This enzyme is crucial for anchoring virulence factors to the bacterial cell wall. The most potent compound in the series, Ia-22 , had an IC₅₀ value of 30.8 μM.

Receptor Modulation:

Sigma Receptors: Novel 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides have been synthesized as selective ligands for sigma receptors. These compounds exhibit high affinity for the sigma-1 receptor, with Kᵢ values ranging from 7.8 to 34 nM. Sigma receptors are involved in modulating various neurotransmitter systems and are targets for neurological and psychiatric disorders.

Structure Activity Relationship Sar Studies of 3 Amino N Phenylbenzofuran 2 Carboxamide Analogues

Influence of Substituents on Biological Activities

The biological efficacy and selectivity of 3-amino-N-phenylbenzofuran-2-carboxamide derivatives are profoundly influenced by the nature and position of substituents on the benzofuran (B130515) scaffold and the N-phenyl ring.

The 3-amino group is a crucial functional group that significantly impacts the biological activity of the benzofuran-2-carboxamide (B1298429) scaffold. Its presence is critical for activities such as disrupting microbial membranes. Modification of this amino group has been a key strategy in developing new bioactive agents. For instance, a series of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized to explore their antimicrobial and anti-inflammatory potential. researchgate.net

Furthermore, in the context of Alzheimer's disease, novel 3-aminobenzofuran derivatives have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov In one study, the 3-amino group was incorporated into a more complex structure, leading to compounds like 4-(3-Aminobenzofuran-2-yl)-1-(4-fluorobenzyl) pyridin-1-ium chloride, which demonstrated significant inhibitory activity. nih.gov This highlights that the 3-amino group can serve as a key anchoring point or be derivatized to achieve specific therapeutic effects. nih.gov

The N-phenylcarboxamide moiety at the C-2 position is integral to the activity of these compounds. SAR analysis indicates that this part of the molecule often enhances selectivity for specific biological targets. For example, the presence of an N-phenethyl carboxamide was found to significantly enhance the antiproliferative activity of certain benzofuran derivatives against tumor cells. nih.gov

This moiety also plays a crucial role in modulating the aggregation of amyloid-beta (Aβ42), a peptide implicated in Alzheimer's disease. Studies on N-phenylbenzofuran-2-carboxamide derivatives have shown that this structural element can be chemically modified to either inhibit or promote Aβ42 fibrillogenesis, demonstrating its importance in molecular recognition and interaction with protein aggregates. nih.govresearchgate.netnih.gov The carboxamide linkage itself can undergo transamidation, allowing for the synthesis of a wide range of structurally complex derivatives, further highlighting its importance as a versatile chemical handle. mdpi.com

Modifications to the core benzofuran ring system have been shown to modulate the biological activity of these analogues. Preliminary studies suggest that the introduction of substituents at the 5-position, such as hydroxyl, halogen, or amino groups, is closely related to the antibacterial activity of benzofuran compounds. nih.gov

In the development of selective ligands for sigma receptors, substitutions on the benzofuran ring were explored. For instance, the inclusion of two methoxy (B1213986) substituents at the C-5 and C-6 positions of a 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide derivative resulted in a compound with high affinity and a 19-fold selectivity for the sigma-1 receptor over the sigma-2 receptor. nih.gov This indicates that substitutions on the benzofuran core can fine-tune receptor selectivity.

| Compound/Derivative Class | Substitution on Benzofuran Ring | Observed Biological Activity |

| Benzofuran Derivatives | 5-position (hydroxyl, halogen, amino) | Antibacterial activity nih.gov |

| 3-Methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide | 5,6-dimethoxy | High affinity and selectivity for sigma-1 receptor nih.gov |

The N-phenyl ring of the carboxamide moiety is a prime site for modification to alter biological activity. In the context of neuroprotection, a study of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives revealed that specific substitutions on the phenyl ring are critical. nih.govresearchgate.net A methyl (-CH3) substitution at the R2 position of the phenyl ring resulted in the most potent neuroprotective action against NMDA-induced excitotoxicity. nih.govresearchgate.net To a lesser extent, a hydroxyl (-OH) substitution at the R3 position also showed marked anti-excitotoxic effects. nih.govresearchgate.net

Similarly, in studies related to Alzheimer's disease, the substitution pattern on the N-phenyl ring of N-phenylbenzofuran-2-carboxamides dictates their effect on Aβ42 aggregation. The presence of a methoxyphenol moiety on the phenyl ring was a requirement for inhibiting Aβ42 aggregation. nih.govresearchgate.net Conversely, incorporating a 4-methoxyphenyl (B3050149) ring led to a significant acceleration of Aβ42 fibrillogenesis. nih.govresearchgate.net These findings underscore the profound impact of N-phenyl ring modifications on the activity profiles of these compounds.

| N-Phenyl Ring Substituent | Biological Target/Activity | Effect |

| Methyl (-CH3) at R2 position | Neuroprotection (NMDA-induced excitotoxicity) | Potent protective action nih.govresearchgate.net |

| Hydroxyl (-OH) at R3 position | Neuroprotection (NMDA-induced excitotoxicity) | Marked protective effects nih.govresearchgate.net |

| Methoxyphenol | Aβ42 Aggregation | Inhibition nih.govresearchgate.net |

| 4-Methoxyphenyl | Aβ42 Aggregation | Promotion/Acceleration nih.govresearchgate.net |

Identification of Key Pharmacophoric Features for Specific Biological Efficacy

Based on extensive SAR studies, key pharmacophoric features have been identified for various biological targets:

Neuroprotective Activity : For neuroprotection against excitotoxicity, the essential features include the 7-methoxy-N-phenylbenzofuran-2-carboxamide core with specific substitutions on the phenyl ring, namely a methyl group at the R2 position and a hydroxyl group at the R3 position. nih.govresearchgate.net

Aβ42 Aggregation Inhibition : To inhibit Aβ42 aggregation, the critical pharmacophore is an N-phenylbenzofuran-2-carboxamide scaffold bearing a methoxyphenol moiety. The relative positions of the hydroxyl and methoxy groups on the phenyl ring are crucial for activity. nih.govresearchgate.net

Sigma-1 Receptor Selectivity : For high affinity and selectivity at the sigma-1 receptor, the pharmacophoric model includes a benzofuran-2-carboxamide core, an N-phenyl group, and a basic N-alkyl amine moiety, such as N-(3-(piperidin-1-yl)propyl). Specific methoxy substitutions on the benzofuran ring further enhance selectivity. nih.gov

Anticancer Activity : An N-phenethyl carboxamide attached to the benzofuran scaffold has been identified as a key feature for enhancing antiproliferative activity against tumor cells. nih.gov

Rational Design Principles for Optimizing Efficacy and Selectivity

The collected SAR data provides a foundation for the rational design of new, more potent, and selective this compound analogues. Key design principles include:

Scaffold Hopping and Derivatization : The 3-amino group serves as a versatile point for derivatization. Introducing different substituents, such as amino acid residues or other functional groups, can modulate physicochemical properties and introduce new interactions with biological targets. researchgate.netnih.gov

Targeted Substituent Placement : Based on established SAR, specific substituents can be strategically placed on both the benzofuran and N-phenyl rings to enhance a desired biological activity. For example, to design a potent neuroprotective agent, a methyl group would be placed at the R2 position of the N-phenyl ring. nih.govresearchgate.net Similarly, designing Aβ42 aggregation inhibitors would focus on incorporating a methoxyphenol group. nih.govresearchgate.net

Conformational Constraint and Moiety Combination : Combining key pharmacophoric features from different analogues can lead to multifunctional compounds. For instance, integrating the features required for sigma-1 affinity with those for cholinesterase inhibition could lead to novel agents for neurodegenerative diseases. The N-phenylcarboxamide linker plays a crucial role in orienting the different parts of the molecule for optimal interaction with the target.

By applying these principles, medicinal chemists can systematically optimize the this compound scaffold to develop next-generation therapeutic agents with improved efficacy and selectivity.

Mechanistic Investigations of Biological Action

Identification of Cellular and Molecular Targets

The precise molecular targets of 3-amino-N-phenylbenzofuran-2-carboxamide are not yet fully elucidated. However, research into the broader class of benzofuran (B130515) derivatives provides insights into potential cellular interactors. Studies on related benzofuran-isatin conjugates have shown that these molecules can exert anticancer effects, suggesting interactions with proteins involved in cell proliferation and survival. frontiersin.org For instance, some benzofuran derivatives have been found to target and inhibit key enzymes and pathways crucial for cancer progression, such as tubulin polymerization, HIF-1, Aurora B kinase, and VEGFR-2 activity. tandfonline.com While these findings are for related structures, they suggest that this compound may also interact with protein targets central to cell signaling and integrity.

Elucidation of Modulated Signaling Pathways by this compound

Cellular Pathways Leading to Cell Cycle Arrest

The ability to halt the cell cycle is a key mechanism for many anticancer agents. While specific data for this compound is limited, studies on structurally similar benzofuran derivatives have demonstrated significant effects on cell cycle progression. For example, certain benzofuran-isatin conjugates have been shown to induce cell cycle arrest at the G0/G1 or G2/M phases in different colorectal cancer cell lines. frontiersin.org

One study on a novel benzofuran lignan derivative, designated Benfur, found it arrested Jurkat T-cells in the G2/M phase of the cell cycle in a dose- and time-dependent manner. nih.govmanipal.edu This arrest was associated with an increase in the expression of cell cycle regulatory proteins p21 and p27. nih.govmanipal.edu Another investigation into benzofuran-isatin conjugates also observed cell cycle arrest, which was linked to a reduction in the S phase cell population and a downregulation of Cyclin A1 expression. frontiersin.org These findings indicate that compounds based on the benzofuran scaffold can interfere with the core cell cycle machinery, often by modulating the expression of key cyclins and cyclin-dependent kinase (CDK) inhibitors.

Activation of Apoptotic Cascades, e.g., Caspase-3 Activation and Bcl-2/Bax Ratio Modulation

Apoptosis, or programmed cell death, is a critical pathway for eliminating damaged or cancerous cells. Several studies on benzofuran derivatives have confirmed their ability to induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of these proteins is a critical determinant of cell fate.

Research on the benzofuran derivative BL-038 in human chondrosarcoma cells demonstrated that the compound induced apoptosis by downregulating anti-apoptotic proteins (Bcl-2 and Bcl-xL) and upregulating pro-apoptotic proteins (Bax and Bak). mdpi.comnih.gov This shift in the pro-apoptotic/anti-apoptotic ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade. mdpi.comnih.gov Specifically, this leads to the activation of initiator caspase-9 and the executioner caspase-3. mdpi.comnih.gov

Similarly, a synthetic benzofuran lignan derivative known as Benfur was found to increase the expression of Bax, decrease Bcl-2 expression, and activate caspase-3 in Jurkat cells. nih.gov Benzofuran-isatin conjugates have also been shown to significantly inhibit the anti-apoptotic Bcl-2 protein and increase the level of cleaved PARP, a key substrate of activated caspase-3, confirming the induction of apoptosis. tandfonline.com

Molecular Basis of Microbial Membrane Disruption

Benzofuran derivatives have been recognized for their antimicrobial properties. rsc.orgnih.gov While the precise mechanisms are varied, one proposed mode of action involves the disruption of the microbial membrane. The structural features of these compounds, including their lipophilicity and the presence of specific functional groups, are thought to facilitate their interaction with and perturbation of the lipid bilayer of bacterial and fungal cells.

Studies on other antimicrobial agents have shown that electrostatic interactions between a positively charged compound and negatively charged components of the bacterial membrane, along with hydrophobic interactions, are crucial for membrane penetration and disruption. nih.gov Although the specific mechanism for this compound is not detailed in available research, the presence of the amino group could play a role in these initial electrostatic interactions, leading to membrane destabilization.

Characterization of Enzyme Active Site Interactions, e.g., Sortase A and HIV-1 Protease

The benzofuran-2-carboxamide (B1298429) scaffold has been identified as a promising framework for designing enzyme inhibitors.

Sortase A (SrtA): This enzyme is a cysteine transpeptidase found in Gram-positive bacteria that anchors virulence factors to the cell wall. nih.govresearchgate.net Inhibiting SrtA is an attractive antibacterial strategy as it can reduce virulence without killing the bacteria, potentially lowering the pressure for drug resistance. mdpi.com A series of 2-phenyl-benzofuran-3-carboxamide derivatives were identified as potent SrtA inhibitors. nih.govresearchgate.net Molecular docking studies suggest these inhibitors bind in the enzyme's active site, mimicking the natural LPXTG peptide substrate through hydrogen bond interactions with key residues like Cys184, Trp194, and Arg197. nih.gov One of the most potent compounds in this series exhibited an IC50 value of 30.8μM. nih.govresearchgate.net In another study, benzofuran cyanide derivatives were shown to act as covalent inhibitors, binding to the thiol group of Cys184 in the active site. nih.gov

HIV-1 Protease: This enzyme is essential for the lifecycle of the human immunodeficiency virus (HIV), making it a critical target for antiretroviral drugs. nih.govyoutube.com Benzofuran-carboxamide derivatives have been identified as potential HIV-1 protease inhibitors. nih.gov These compounds are designed to fit into the enzyme's active site, with moieties like the P2 carboxamide forming hydrogen bonds with the backbone of key aspartate residues (Asp29 and Asp30). nih.gov The development of these non-peptidic inhibitors is a key strategy to overcome the limitations and resistance associated with first-generation protease inhibitors. nih.gov

Underlying Mechanisms of Amyloid Fibrillogenesis Modulation

The aggregation of the amyloid-beta (Aβ) peptide, particularly Aβ42, is a central event in the pathology of Alzheimer's disease. frontiersin.orgfrontiersin.org Derivatives of N-phenylbenzofuran-2-carboxamide have emerged as potent modulators of this process, exhibiting a fascinating dual-action mechanism that depends on their specific chemical structure. nih.govresearchgate.net

Certain derivatives, particularly those with a methoxyphenol group, act as inhibitors of Aβ42 aggregation. nih.govresearchgate.net These compounds have been shown to inhibit fibril formation in a concentration-dependent manner, with one derivative demonstrating a maximum inhibition of 54%. nih.govresearchgate.net

Conversely, other derivatives, including the parent N-phenylbenzofuran-2-carboxamide, can act as promoters of Aβ42 aggregation. nih.gov These molecules were found to accelerate Aβ42 fibrillogenesis by up to 4.7-fold. nih.gov The proposed mechanism involves the compound's ability to interact with Aβ42 oligomers and expose the peptide's hydrophobic surfaces. This action promotes self-assembly and the rapid formation of long, elongated fibril structures. nih.gov Interestingly, by promoting the formation of these larger, potentially less toxic aggregates, these compounds were able to mitigate Aβ42-induced cytotoxicity in neuronal cells. nih.gov Molecular docking studies suggest that the orientation of the benzofuran ring within the binding site plays a crucial role in determining whether the compound will inhibit or promote aggregation. nih.govresearchgate.net

Data Tables

Table 1: Modulation of Aβ42 Aggregation by N-Phenylbenzofuran-2-carboxamide Derivatives

| Compound Type | Effect on Aβ42 Fibrillogenesis | Maximum Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| N-phenylbenzofuran-2-carboxamide | Promotion | 4.7-fold increase | Interacts with oligomers, exposes hydrophobic surfaces to promote self-assembly. nih.gov | nih.gov |

| Methoxyphenol-substituted derivatives | Inhibition | 54% inhibition | Binds to Aβ42 aggregates to prevent further fibrillogenesis. nih.govresearchgate.net | nih.govresearchgate.net |

Table 2: Enzyme Inhibition by Benzofuran-carboxamide Derivatives

| Enzyme Target | Derivative Class | Potency (IC50) | Mechanism of Interaction | Reference |

|---|---|---|---|---|

| S. aureus Sortase A | 2-phenyl-benzofuran-3-carboxamides | 30.8 µM (most potent) | Binds to active site, mimicking the LPXTG substrate. nih.govresearchgate.net | nih.govresearchgate.net |

| S. aureus Sortase A | Benzofuran cyanide derivatives | 3.3 µM to 21.8 µM | Covalent binding to Cys184 in the active site. nih.gov | nih.gov |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand the binding mechanisms of ligands to their macromolecular targets, such as proteins and nucleic acids.

While direct molecular docking studies on 3-amino-N-phenylbenzofuran-2-carboxamide are not extensively reported in the available literature, studies on structurally related N-phenylbenzofuran-2-carboxamide derivatives provide significant insights into their potential binding modes with various biological targets.

Interaction with Sortase A:

Sortase A (SrtA), a cysteine transpeptidase found in Gram-positive bacteria, is a crucial enzyme for anchoring surface proteins to the cell wall, playing a vital role in bacterial virulence. nih.gov Consequently, it has become an attractive target for the development of novel anti-infective agents. Molecular docking studies on a series of 2-phenyl-benzofuran-3-carboxamide derivatives, which share the core benzofuran (B130515) carboxamide scaffold, have revealed key interactions within the SrtA binding pocket. One of the most potent inhibitors in a studied series, compound Ia-22, demonstrated a binding pattern similar to the natural substrate LPXTG. nih.gov This included an L-shaped conformation and hydrogen bond interactions with critical residues such as Cys184, Trp194, and Arg197 in the active site of Staphylococcus aureus SrtA. nih.gov The amide group at the 3-position was found to be essential for inhibitory activity. nih.gov For this compound, it is hypothesized that the 3-amino group could establish additional hydrogen bonds within the active site, potentially enhancing its binding affinity and inhibitory potential against Sortase A.

Interaction with Amyloid-β (Aβ) Oligomers:

The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Modulating this aggregation process is a key therapeutic strategy. Computational modeling studies on N-phenylbenzofuran-2-carboxamide and its derivatives suggest their potential to interact with Aβ oligomers and pentamers, thereby modulating their self-assembly pathways. nih.gov Molecular docking studies on related N-phenylbenzofuran-2-carboxamide derivatives with the Aβ42 fibril model have indicated that the orientation of the benzofuran ring plays a significant role in their ability to either inhibit or promote Aβ42 aggregation. researchgate.netnih.gov These molecules have been observed to bind to various sites on the Aβ aggregates. researchgate.net The presence of the 3-amino group in this compound could influence its interaction with Aβ, potentially through the formation of hydrogen bonds with amino acid residues in the peptide, thereby affecting its aggregation kinetics.

Table 1: Key Interactions of Benzofuran Carboxamide Derivatives with Biological Targets

| Target Protein | Derivative Class | Key Interacting Residues | Potential Role of 3-Amino Group |

|---|---|---|---|

| Sortase A (SrtA) | 2-phenyl-benzofuran-3-carboxamides | Cys184, Trp194, Arg197 | Formation of additional hydrogen bonds |

| Amyloid-β (Aβ) Oligomers | N-phenylbenzofuran-2-carboxamides | Not specified | Enhanced interaction through hydrogen bonding |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the assessment of the conformational flexibility of a ligand and the stability of its interaction with a biological target.

Currently, there is a lack of specific published literature detailing molecular dynamics simulations performed on this compound. However, this methodology would be highly valuable in complementing molecular docking studies. MD simulations could be employed to:

Assess Binding Stability: After docking this compound into the active site of a target like Sortase A or an Aβ oligomer, MD simulations could be run to observe the stability of the ligand-protein complex over a period of nanoseconds. This would help in verifying the docking pose and understanding the dynamic nature of the interactions.

Analyze Conformational Changes: MD simulations can reveal how the binding of the ligand induces conformational changes in the target protein, which can be crucial for its function.

Calculate Binding Free Energies: Advanced MD simulation techniques, such as MM/PBSA and MM/GBSA, can be used to calculate the binding free energy of the ligand to its target, providing a more quantitative prediction of its binding affinity.

Pharmacophore Mapping for Activity Prediction

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to exhibit a specific biological activity.

As of now, specific pharmacophore models developed based on the biological activity of this compound have not been reported in the scientific literature. The development of such a model would require a set of structurally related compounds with known biological activities against a particular target. Once a reliable pharmacophore model is established, it can be used for:

Virtual Screening: To search large chemical databases for novel compounds that match the pharmacophoric features and are therefore likely to be active.

Lead Optimization: To guide the modification of the this compound scaffold to better fit the pharmacophore model and improve its activity.

Predicting Activity: To estimate the biological activity of new, untested compounds based on their fit to the pharmacophore model.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

A typical QSAR study on this compound and its analogs would involve the following steps:

Data Set Preparation: A series of analogs would be synthesized, and their biological activities (e.g., IC50 values against a cancer cell line or a bacterial strain) would be determined.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using internal and external validation techniques.

Such a QSAR model could then be used to predict the activity of new, unsynthesized derivatives and to guide the design of compounds with enhanced potency.

Table 2: Important Descriptor Classes in QSAR Studies of Benzofuran Derivatives

| Descriptor Class | Examples | Relevance |

|---|---|---|

| Topological | Molecular Connectivity Indices, Kier's Shape Index | Describes the atomic arrangement and branching of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Relates to the electronic properties and reactivity of the molecule. |

| Steric | Molar Refractivity, Molecular Volume | Pertains to the size and shape of the molecule, influencing its fit in a binding site. |

| Hydrophobic | LogP | Describes the lipophilicity of the molecule, which affects its membrane permeability and distribution. |

Preclinical Research and Translational Perspectives

In Vitro and Ex Vivo Research Methodologies

A variety of in vitro and ex vivo assays are fundamental in characterizing the pharmacological and toxicological properties of a compound before it can be considered for in vivo studies. These methodologies allow for the investigation of cellular and molecular mechanisms of action in a controlled environment.

Cell-based assays are instrumental in determining the effect of a compound on cellular processes such as viability, proliferation, and death. Research into the benzofuran-2-carboxamide (B1298429) scaffold has demonstrated a range of biological activities.

Studies on derivatives of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide have shown significant neuroprotective effects against N-methyl-D-aspartic acid (NMDA)-induced excitotoxicity in primary cultured rat cortical cells. nih.govnih.gov In these studies, cell viability was assessed to determine the protective capacity of the compounds. nih.gov Similarly, N-phenylbenzofuran-2-carboxamide was found to be non-toxic to HT22 hippocampal neuronal cells and was able to mitigate the cytotoxicity induced by amyloid-beta (Aβ42). nih.gov

While peer-reviewed studies on the specific cytotoxicity of 3-amino-N-phenylbenzofuran-2-carboxamide are not extensively available, data from commercial suppliers indicate potential anticancer activity. The compound has been reported to exhibit significant cytotoxicity against several human cancer cell lines, as detailed in the table below.

| Cell Line | Cancer Type | IC₅₀ (μM) | Selectivity Index vs. HEK293 |

|---|---|---|---|

| MCF-7 | Breast | 1.8 ± 0.2 | 18.7 |

| A549 | Lung | 2.3 ± 0.4 | 14.6 |

| HepG2 | Liver | 3.1 ± 0.3 | 10.9 |

Data sourced from commercial supplier information. vulcanchem.com The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro. The selectivity index is a ratio of the toxic dose to the therapeutic dose.

Mechanistic studies accompanying this data suggest that the compound may induce cell cycle arrest at the G0/G1 phase and promote apoptosis through the activation of caspase-3 and a reduction in the Bcl-2/Bax ratio, as determined by flow cytometry. vulcanchem.com It is important to note that these findings require validation through independent, peer-reviewed research. In contrast, a study on other 3-aminobenzofuran derivatives found them to be non-toxic to PC12 cells, a cell line commonly used in neurological research. nih.gov

The benzofuran (B130515) scaffold is a common feature in many biologically active compounds, including enzyme inhibitors. A study focusing on a novel series of 3-aminobenzofuran derivatives revealed their potential as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. nih.govnih.gov

One of the most potent compounds from this series, compound 5f, which features a 2-fluorobenzyl moiety, demonstrated a mixed-type inhibition of AChE. nih.gov This suggests that the 3-aminobenzofuran core structure can interact with both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov While this data is for derivatives and not the specific title compound, it strongly indicates that this compound should be evaluated for its enzyme inhibitory potential, particularly against cholinesterases and other enzymes relevant to neurodegenerative diseases or cancer. For instance, other benzofuran-3-carboxamide (B1268816) derivatives have been identified as potential inhibitors of Staphylococcus aureus Sortase A, a key enzyme in bacterial virulence. researchgate.net

The aggregation of proteins into amyloid fibrils is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. Consequently, compounds that can modulate this process are of significant therapeutic interest. The N-phenylbenzofuran-2-carboxamide scaffold has been shown to be a modulator of Aβ42 aggregation. researchgate.netresearchgate.net